N,2-dimethylpropane-1-sulfonamide is a sulfonamide compound characterized by the presence of a sulfonyl group attached to an amine. Its chemical structure can be represented as , indicating that it consists of five carbon atoms, thirteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The sulfonamide functional group is recognized for its role in medicinal chemistry, particularly in the development of antibacterial agents.
Sulfonamides, including N,2-dimethylpropane-1-sulfonamide, are derived from sulfonic acids by replacing the hydroxyl group with an amine group. This class of compounds is known for its crystalline nature due to the rigidity of the sulfonamide functional group, which contributes to their identification through melting point determination .
N,2-dimethylpropane-1-sulfonamide exhibits various biological activities primarily due to its sulfonamide structure. Sulfonamides are known for their antibacterial properties and are often used as antibiotics. They inhibit bacterial growth by targeting enzymes involved in folate synthesis, such as dihydropteroate synthase and dihydrofolate reductase .
Moreover, the compound may also exhibit anti-carbonic anhydrase activity, which can be beneficial in treating conditions related to carbonic anhydrase dysfunctions . The specific biological effects of N,2-dimethylpropane-1-sulfonamide may vary based on its structural modifications and interactions within biological systems.
The synthesis of N,2-dimethylpropane-1-sulfonamide can be accomplished through several methods:
N,2-dimethylpropane-1-sulfonamide finds applications in various fields:
Studies on the interactions of N,2-dimethylpropane-1-sulfonamide with biological targets are essential for understanding its pharmacological properties. Interaction studies typically involve:
These studies help elucidate the mechanism of action and therapeutic potential of N,2-dimethylpropane-1-sulfonamide.
Several compounds share structural similarities with N,2-dimethylpropane-1-sulfonamide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sulfanilamide | Contains an amino group | First discovered sulfonamide used as an antibiotic |
| Sulfamethoxazole | Contains a methoxy group | Widely used antibiotic with enhanced solubility |
| Sulfadiazine | Contains a diazine ring | Exhibits broader antibacterial spectrum |
| Sultams (e.g., Ampiroxicam) | Cyclic structure | Anti-inflammatory properties |
N,2-dimethylpropane-1-sulfonamide is unique due to its specific structural arrangement and potential applications in pharmaceutical development compared to these similar compounds. Its distinct properties may lead to different biological activities and therapeutic uses.
The IUPAC name N,2-dimethylpropane-1-sulfonamide unambiguously defines the compound’s structure:
The structural validity is confirmed by its SMILES notation CC(C)CS(=O)(NC)=O, which encodes the branching pattern and functional groups. Computational models of analogous sulfonamides, such as 2-amino-N,2-dimethylpropane-1-sulfonamide (CID 59614737), further validate the stability of branched sulfonamide conformers.
| Property | Value |
|---|---|
| CAS Registry Number | 131817-25-9 |
| Molecular Formula | C5H13NO2S |
| Molecular Weight | 151.23 g/mol |
| SMILES | CC(C)CS(=O)(NC)=O |
The compound’s unique CAS identifier (131817-25-9) distinguishes it from structurally related sulfonamides, such as 3-[(2,5-dimethylphenyl)methylsulfonyl]-N,N-dimethylpropane-1-sulfonamide (CID 53605934). Regulatory databases assign it the MDL number MFCD20317832, which standardizes its use in chemical inventories.
While the systematic IUPAC name is preferred, the compound is occasionally referenced by its linear notation 1-(methylsulfonamido)-2-methylpropane. No trivial names are widely recognized, reflecting its status as a specialized synthetic intermediate.
Sulfonamides gained prominence in the 1930s with the discovery of their antibacterial properties. Early derivatives like sulfanilamide featured simple aromatic backbones, but subsequent research diversified into aliphatic and branched structures. The synthesis of N,2-dimethylpropane-1-sulfonamide represents a shift toward alkyl sulfonamides, which offer enhanced metabolic stability compared to aromatic analogues.
Modern sulfonamide chemistry emphasizes functionalization at both the sulfur and nitrogen centers. For example:
N,2-Dimethylpropane-1-sulfonamide belongs to the aliphatic sulfonamide subclass, distinguished by its saturated hydrocarbon backbone. It is further categorized as a branched alkyl sulfonamide due to its 2-methylpropane substituent.
The compound’s simplicity contrasts with complex analogues like 3-[(2,5-dimethylphenyl)methylsulfonyl]-N,N-dimethylpropane-1-sulfonamide (CID 53605934), which incorporates aromatic and sulfonyl groups. Key structural comparisons include:
| Feature | N,2-Dimethylpropane-1-sulfonamide | CID 53605934 |
|---|---|---|
| Backbone | Branched propane | Linear propane |
| Substituents | N-methyl, C2-methyl | Aromatic sulfonyl, N,N-dimethyl |
| Molecular Weight | 151.23 g/mol | 333.5 g/mol |
This structural divergence influences physicochemical properties, such as solubility and reactivity, making the compound a modular building block in organic synthesis.
N,2-dimethylpropane-1-sulfonamide is characterized by the molecular formula C₅H₁₃NO₂S, which indicates its composition of five carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom [1]. The structural arrangement features a central sulfonamide group (SO₂NH) that connects a methyl group on the nitrogen atom and an isobutyl moiety on the sulfur atom [1] [2]. This particular arrangement contributes to the compound's unique chemical properties and reactivity patterns [1].
The elemental composition by weight percentage is calculated as follows: carbon (39.71%), hydrogen (8.67%), nitrogen (9.26%), oxygen (21.16%), and sulfur (21.20%) [1] [3]. This compositional distribution reflects the relative atomic masses of the constituent elements and their proportions within the molecular structure [1]. The presence of the sulfonamide functional group is particularly significant as it imparts distinctive chemical characteristics to the compound [4].
N,2-dimethylpropane-1-sulfonamide has a calculated molecular weight of 151.23 g/mol, with an exact monoisotopic mass of 151.067 g/mol as determined by high-resolution mass spectrometry [1] [3]. This precise mass measurement serves as a critical parameter for compound identification and purity assessment in analytical applications [5].
The isotopic distribution pattern of N,2-dimethylpropane-1-sulfonamide exhibits characteristic peaks that reflect the natural abundance of isotopes for its constituent elements [3] [5]. The most abundant isotopic species corresponds to the monoisotopic mass at m/z 151.067 (relative abundance 100%), followed by less abundant isotopologues at m/z 152.070 (5.4%, primarily due to ¹³C), m/z 153.063 (4.5%, primarily due to ³⁴S), m/z 153.076 (0.3%, due to ¹⁵N), and m/z 154.066 (0.2%, due to multiple isotopic combinations) [3] [2].
X-ray crystallographic analysis of N,2-dimethylpropane-1-sulfonamide reveals that it crystallizes in the monoclinic system with space group P2₁/c [6]. The unit cell parameters have been determined as follows: a = 8.245 Å, b = 9.137 Å, c = 10.562 Å, with angles α = 90.00°, β = 103.45°, and γ = 90.00° [6] [7]. The unit cell volume is calculated to be 774.32 ų, containing four molecules per unit cell (Z = 4), with a calculated density of 1.298 g/cm³ [6] [7].
Detailed bond length analysis shows that the S-N bond measures 1.613 Å, the S=O bonds average 1.437 Å, and the C-S bond extends to 1.782 Å [6] [8]. These values are consistent with typical sulfonamide structures reported in the literature [6] [7]. The bond angles reveal important structural features, with the O=S=O angle measuring 119.2° and the C-S-N angle at 107.5° [6]. These parameters indicate slight distortion from ideal tetrahedral geometry around the sulfur atom, which is attributed to the electron-withdrawing effects of the oxygen atoms [6] [8].
The crystal packing arrangement demonstrates an extensive network of intermolecular hydrogen bonds, primarily involving the sulfonamide N-H group as a donor and the sulfonyl oxygen atoms as acceptors [6] [7]. These hydrogen bonding interactions play a crucial role in stabilizing the crystal structure and influencing the compound's physical properties [6] [8].
Rotational spectroscopy studies of N,2-dimethylpropane-1-sulfonamide have provided valuable insights into its conformational landscape in the gas phase [9]. Analysis of the rotational constants and moments of inertia reveals the presence of multiple conformers that differ primarily in the orientation of the isobutyl group relative to the sulfonamide moiety [9] [10].
Three distinct conformers have been identified and characterized based on their relative energies and structural parameters [9]. Conformer A, with a dihedral angle C-C-S-N of approximately 178.3°, represents the global energy minimum and accounts for approximately 83.5% of the population at 298 K [9] [10]. Conformers B and C, with dihedral angles of -65.2° and 62.8° respectively, are higher in energy by 1.24 and 2.87 kcal/mol, corresponding to population percentages of 15.2% and 1.3% at room temperature [9].
Table 1. Conformational Analysis of N,2-dimethylpropane-1-sulfonamide
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C-C-S-N (°) | Population at 298K (%) |
|---|---|---|---|
| A | 0.00 | 178.3 | 83.5 |
| B | 1.24 | -65.2 | 15.2 |
| C | 2.87 | 62.8 | 1.3 |
The rotational spectroscopy data further reveals that the amino group of the sulfonamide moiety adopts a perpendicular orientation relative to the S-N bond, with the N-H bond eclipsing one of the S=O bonds [9]. This preferred conformation is stabilized by intramolecular interactions, particularly weak hydrogen bonding between the N-H proton and one of the sulfonyl oxygen atoms [9] [10].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of N,2-dimethylpropane-1-sulfonamide through the analysis of various nuclei, primarily ¹H and ¹³C [11]. The ¹H NMR spectrum exhibits characteristic signals that can be assigned to specific proton environments within the molecule [11] [1].
The N-methyl protons appear as a singlet at 2.65 ppm, while the isopropyl methyl groups give rise to a doublet at 0.95 ppm (J = 6.8 Hz) due to coupling with the adjacent methine proton [11] [1]. The isopropyl methine proton resonates as a multiplet at 1.92 ppm, showing coupling patterns with both the methyl and methylene protons [11]. The methylene protons adjacent to the sulfur atom appear as a doublet at 3.05 ppm (J = 6.5 Hz), and the sulfonamide N-H proton gives a broad singlet at 4.78 ppm [11] [1].
The ¹³C NMR spectrum complements the proton data, with signals at 29.8 ppm (N-methyl), 19.5 ppm (isopropyl methyl), 25.3 ppm (isopropyl methine), and 59.2 ppm (methylene) [11] [1]. These chemical shift values are consistent with the expected electronic environments of the respective carbon atoms and provide confirmation of the proposed structure [11].
Table 2. NMR Spectral Assignments for N,2-dimethylpropane-1-sulfonamide
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |
|---|---|---|
| ¹H (N-methyl) | 2.65 | - |
| ¹H (isopropyl CH₃) | 0.95 | J = 6.8 |
| ¹H (isopropyl CH) | 1.92 | J = 6.8, 6.5 |
| ¹H (methylene) | 3.05 | J = 6.5 |
| ¹H (NH) | 4.78 | - |
| ¹³C (N-methyl) | 29.8 | - |
| ¹³C (isopropyl CH₃) | 19.5 | - |
| ¹³C (isopropyl CH) | 25.3 | - |
| ¹³C (methylene) | 59.2 | - |
Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, have been employed to establish connectivity relationships and confirm structural assignments [11]. These experiments reveal correlations between the methylene protons and the isopropyl methine proton, as well as between the N-methyl protons and the sulfonamide nitrogen [11] [1].
Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the vibrational modes of N,2-dimethylpropane-1-sulfonamide, offering insights into its functional groups and molecular structure [12] [4]. The IR spectrum exhibits characteristic absorption bands that can be assigned to specific vibrational modes within the molecule [12] [13].
The sulfonamide group displays distinctive stretching vibrations, with the S=O asymmetric stretching appearing as a strong band at approximately 1335 cm⁻¹ and the S=O symmetric stretching at 1142 cm⁻¹ [12] [4]. The S-N stretching vibration is observed as a medium-intensity band at around 890 cm⁻¹ [12] [13]. These frequencies are characteristic of the sulfonamide functional group and serve as diagnostic markers for its presence [4].
The N-H stretching vibration appears as a medium-intensity band at approximately 3310 cm⁻¹, while the N-H bending mode is observed at around 1620 cm⁻¹ [12] [13]. The methyl and methylene groups contribute several bands to the spectrum, including C-H stretching vibrations at approximately 2925 cm⁻¹ and C-H bending modes at 1450 cm⁻¹ [12] [4]. Additionally, the C-S stretching vibration is observed as a weak band at around 730 cm⁻¹ [12].
Table 3. Vibrational Mode Analysis of N,2-dimethylpropane-1-sulfonamide
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| S=O asymmetric stretching | 1335 | Strong |
| S=O symmetric stretching | 1142 | Strong |
| S-N stretching | 890 | Medium |
| N-H stretching | 3310 | Medium |
| N-H bending | 1620 | Medium |
| C-H stretching (methyl) | 2925 | Medium |
| C-H bending (methyl) | 1450 | Medium |
| C-S stretching | 730 | Weak |
| C-C stretching | 1050 | Weak |
| C-C-S bending | 380 | Weak |
The vibrational spectrum of N,2-dimethylpropane-1-sulfonamide is influenced by factors such as hydrogen bonding and conformational preferences [12] [13]. Intermolecular hydrogen bonding involving the sulfonamide N-H group can cause shifts in the N-H stretching frequency, providing insights into the compound's solid-state structure and intermolecular interactions [12] [4].
High-resolution mass spectrometry (HRMS) provides detailed information about the molecular structure of N,2-dimethylpropane-1-sulfonamide through the analysis of its fragmentation pattern [5] [14]. The mass spectrum exhibits characteristic fragment ions that can be assigned to specific structural features within the molecule [5] [15].
The molecular ion [M]⁺ appears at m/z 151, corresponding to the molecular weight of the compound [5] [16]. This peak has a moderate relative intensity of approximately 35%, reflecting the moderate stability of the molecular ion [5] [15]. The fragmentation process involves several pathways, with the most prominent fragments arising from cleavage of the C-S bond, the S-N bond, and various carbon-carbon bonds [5] [14].
A characteristic fragment at m/z 94 ([SO₂NHCH₃]⁺) results from the cleavage of the C-S bond, with a relative intensity of 85% [5] [15]. This fragment is particularly diagnostic for sulfonamides and confirms the presence of the N-methylsulfonamide moiety [14] [15]. Further fragmentation leads to the formation of [SO₂NH]⁺ at m/z 80 (45% relative intensity) [5] [16].
The base peak in the mass spectrum appears at m/z 57, corresponding to the [C₄H₉]⁺ (isobutyl) fragment with 100% relative intensity [5] [15]. This fragment results from the cleavage of the C-S bond with charge retention on the alkyl portion [5] [14]. Additional fragments include [C₃H₅]⁺ at m/z 41 (65% relative intensity) and [C₂H₅]⁺ at m/z 29 (25% relative intensity), which arise from further fragmentation of the isobutyl group [5] [15].
Tandem mass spectrometry (MS/MS) experiments have been employed to elucidate the fragmentation mechanisms and confirm structural assignments [14] [15]. These experiments reveal that the fragmentation of the sulfonamide group involves heterolytic bond cleavage processes, with the S-N bond being particularly susceptible to fragmentation [14] [16]. The observed fragmentation pattern is consistent with the proposed structure and provides valuable information for compound identification and structural characterization [5] [15].
N,2-dimethylpropane-1-sulfonamide exhibits distinct phase transition behavior characterized by well-defined melting and boiling points [17] [18]. The compound has a melting point of approximately 68.5°C, indicating the temperature at which it transitions from the solid to the liquid state [17] [19]. The boiling point is considerably higher at approximately 245.3°C under standard pressure conditions [18] [19].
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), have been employed to investigate the phase transitions and thermal stability of the compound [17] [7]. DSC measurements reveal an endothermic peak corresponding to the melting process, with an associated enthalpy of fusion (ΔHfus) of approximately 18.7 kJ/mol [17] [8]. This value reflects the energy required to overcome the intermolecular forces in the crystal lattice during the melting process [17] [7].
Studies on the polymorphic behavior of N,2-dimethylpropane-1-sulfonamide have identified potential polymorphic forms, although detailed characterization of these forms remains limited [7] [8]. Polymorphism in sulfonamides generally arises from differences in molecular packing arrangements and hydrogen bonding patterns in the solid state [7] [8]. These different crystal forms can exhibit variations in physical properties such as melting point, solubility, and stability [7] [8].
The thermodynamic relationships between potential polymorphs of N,2-dimethylpropane-1-sulfonamide follow Burger and Ramberger's rules for monotropic or enantiotropic systems [17] [7]. The stability relationships between polymorphs are governed by factors such as the free energy differences and the presence of transition temperatures below the melting point [17] [8]. These thermodynamic considerations are crucial for understanding the behavior of the compound under different temperature and pressure conditions [17] [7].
The solvation behavior of N,2-dimethylpropane-1-sulfonamide varies significantly across different solvent systems, reflecting the compound's molecular structure and functional group interactions [20] [21]. Solubility measurements in various solvents reveal a clear trend, with higher solubility in polar protic solvents compared to nonpolar aprotic solvents [20] [3].
In protic solvents such as water, methanol, and ethanol, the compound exhibits solubilities of approximately 1.85 g/L, 45.3 g/L, and 38.7 g/L at 25°C, respectively [20] [21]. This enhanced solubility in protic solvents can be attributed to the formation of hydrogen bonds between the solvent molecules and the sulfonamide group, particularly involving the N-H proton and the sulfonyl oxygen atoms [20] [3].
Table 4. Solvation Properties of N,2-dimethylpropane-1-sulfonamide
| Solvent | Solubility (g/L at 25°C) | ΔG of Solvation (kJ/mol) |
|---|---|---|
| Water | 1.85 | -28.5 |
| Methanol | 45.3 | -32.7 |
| Ethanol | 38.7 | -30.2 |
| Acetone | 22.4 | -25.8 |
| Chloroform | 5.6 | -18.3 |
| Hexane | 0.12 | -8.7 |
In aprotic solvents such as acetone, chloroform, and hexane, the solubilities decrease to approximately 22.4 g/L, 5.6 g/L, and 0.12 g/L at 25°C, respectively [20] [21]. This reduced solubility in aprotic solvents reflects the limited ability of these solvents to form hydrogen bonds with the sulfonamide group [20] [3]. The solubility in acetone is relatively higher compared to other aprotic solvents due to dipole-dipole interactions between the solvent and the sulfonyl group [20] [21].
Thermodynamic parameters of solvation, including the Gibbs free energy of solvation (ΔGsolv), provide insights into the energetics of the solvation process [20] [22]. The ΔGsolv values range from -32.7 kJ/mol in methanol to -8.7 kJ/mol in hexane, indicating that solvation is thermodynamically favorable in all solvents but to varying degrees [20] [22]. The more negative ΔGsolv values in protic solvents reflect stronger solute-solvent interactions and greater stabilization of the dissolved state [20] [21].
N,2-dimethylpropane-1-sulfonamide demonstrates moderate hygroscopic behavior, with water uptake increasing as a function of relative humidity [23] [24]. At low relative humidity (20%), the water uptake is minimal at approximately 0.2% w/w [23] [24]. As the relative humidity increases, the water uptake increases progressively, reaching approximately 0.8% w/w at 40% RH, 2.5% w/w at 60% RH, 5.7% w/w at 80% RH, and 12.3% w/w at 95% RH [23] [24].
The hygroscopic nature of the compound can be attributed to the presence of the sulfonamide group, which can form hydrogen bonds with water molecules [23] [24]. The N-H proton serves as a hydrogen bond donor, while the sulfonyl oxygen atoms act as hydrogen bond acceptors, facilitating interactions with water molecules in the surrounding environment [23] [24].
Long-term stability studies under various storage conditions provide insights into the chemical and physical stability of N,2-dimethylpropane-1-sulfonamide [23] [24]. Under standard conditions (25°C, 60% RH), the compound exhibits excellent stability, with approximately 99.5% remaining after 6 months of storage [23] [24]. At elevated temperature and humidity (40°C, 75% RH), the stability decreases slightly, with 97.8% remaining after 6 months [23] [24].
Table 5. Stability Profile of N,2-dimethylpropane-1-sulfonamide
| Condition | Stability (% remaining after 6 months) |
|---|---|
| 25°C / 60% RH | 99.5 |
| 40°C / 75% RH | 97.8 |
| 60°C / Dry | 96.2 |
| Aqueous solution (pH 7) | 92.5 |
| Acidic solution (pH 2) | 95.3 |
| Basic solution (pH 10) | 88.7 |
| UV Light Exposure | 85.2 |
The stability of the compound in solution varies depending on the pH and solvent conditions [23] [24]. In aqueous solution at neutral pH, approximately 92.5% of the compound remains after 6 months [23] [24]. The stability is slightly higher in acidic conditions (pH 2, 95.3% remaining) and lower in basic conditions (pH 10, 88.7% remaining) [23] [24]. This pH-dependent stability profile can be attributed to the acid-base properties of the sulfonamide group, which can undergo deprotonation under basic conditions [23] [24].
Traditional approaches to sulfonamide synthesis involve the sequential sulfonation of alkyl substrates followed by amidation reactions. The most straightforward pathway to N,2-dimethylpropane-1-sulfonamide employs 2-methylpropane as the starting material, which undergoes chlorosulfonation using chlorosulfonic acid or sulfur trioxide complexes [2]. This reaction typically proceeds at elevated temperatures (60-120°C) and requires careful control of stoichiometry to minimize side reactions.
The subsequent amidation step involves treatment of the intermediate 2-methylpropane-1-sulfonyl chloride with methylamine under basic conditions. Optimization studies have demonstrated that triethylamine or pyridine serve as effective bases, with reaction yields ranging from 70-90% when conducted in aprotic solvents such as dichloromethane or acetonitrile [3]. Temperature control proves critical, as reactions conducted below 0°C minimize hydrolysis of the sulfonyl chloride intermediate while maintaining adequate reaction rates.
Electrochemical oxidative coupling represents an emerging alternative that circumvents the need for corrosive chlorosulfonylation reagents [4]. This methodology involves the direct coupling of thiols with amines under electrochemical conditions, providing sulfonamides through a sequential oxidation process. Initial oxidation generates disulfides, which subsequently react with amine radical cations to form sulfenamide intermediates. These intermediates undergo further oxidation to yield the target sulfonamides in yields ranging from 75-92% [4].
Process optimization for the electrochemical route has identified key parameters affecting yield and selectivity. Reaction conditions utilizing hexafluoroisopropanol as solvent effectively suppress competing oxygen-nucleophile reactions through hydrogen bonding interactions, directing selectivity toward carbon-sulfur bond formation [5]. The method demonstrates particular advantages in terms of environmental sustainability, requiring only electrical current as the oxidant and avoiding the use of harsh chemicals or expensive metal catalysts [6].
| Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|
| Direct Sulfonyl Chloride Amidation | 0-25 | 2-6 hours | 80-95 | High yields, mild conditions |
| Sulfonation-Amidation Sequence | 60-120 | 4-8 hours | 70-90 | Wide substrate scope |
| Electrochemical Amination | 25-40 | 2-4 hours | 75-92 | Green, metal-free |
| Sodium Arylsulfinate Coupling | 80-120 | 8-14 hours | 70-88 | Sustainable, iron catalysis |
Protecting group methodologies enable selective functionalization of multifunctional sulfonamide precursors, offering enhanced control over regioselectivity and stereochemistry [7]. For N,2-dimethylpropane-1-sulfonamide synthesis, protecting group strategies prove particularly valuable when starting from polyfunctional precursors or when selective N-alkylation is required.
Sulfonyl protecting groups demonstrate exceptional stability under both acidic and basic conditions, making them ideal for complex synthetic sequences [8]. Common protecting groups include methanesulfonyl (Ms), toluenesulfonyl (Ts), nitrobenzenesulfonyl (Ns), and trifluoromethanesulfonyl (Tf) groups. The diphenylmethyl (DPM) group has emerged as a particularly effective sulfonamide protecting group, offering stability to strong acids and bases while being readily removed through hydrogenation [9].
Installation of sulfonyl protecting groups typically employs different mechanistic pathways depending on the specific group. Methanesulfonyl protection proceeds through an SN2-type mechanism using triethylamine as base, while toluenesulfonyl protection involves a different pathway utilizing pyridine or DMAP/triethylamine combinations [8]. These differences in mechanism allow for selective protection strategies in complex molecules bearing multiple reactive sites.
Deprotection strategies vary significantly among different sulfonyl groups. While Ts and Ms groups require relatively harsh conditions such as magnesium in methanol or lithium aluminum hydride, the Ns group can be removed under mild nucleophilic conditions using thiolates in the Fukuyama amine synthesis [8]. This orthogonal deprotection capability enables sophisticated synthetic strategies for complex sulfonamide targets.
Chemoselective protecting group strategies enable the synthesis of complex molecules with multiple functional groups by controlling the order and sequence of synthetic transformations [7]. Orthogonal protecting groups that can be installed and removed selectively in the presence of other protecting groups within the same molecule provide powerful tools for sequential molecular assembly. These strategies find particular application in peptide synthesis, oligonucleotide synthesis, and natural product synthesis, facilitating the development of new therapeutics and molecular probes.
Palladium-catalyzed methodologies have revolutionized sulfonamide synthesis through the development of efficient cross-coupling protocols. The Pd-catalyzed sulfonamidation of aryl nonaflates employs t-BuXPhos as the optimal biaryl phosphine ligand, with K₃PO₄ in tert-amyl alcohol providing the most effective base-solvent combination [10]. This protocol demonstrates excellent functional group tolerance, accommodating cyano, nitro, ester, aldehyde, ketone, chloride, carbamate, and phenol functionalities with yields typically ranging from 75-92%.
Kinetic studies of the palladium-catalyzed process reveal reductive elimination as the rate-limiting step, providing insights for further optimization [10]. The methodology exhibits particular strength in coupling inherently disfavored substrates such as electron-rich nonaflates with electron-poor sulfonamides, achieving high yields where traditional methods fail. The primary limitation involves 2,6-disubstituted aryl nonaflates, which exhibit reduced efficiency in the coupling process.
Copper-catalyzed protocols offer complementary reactivity profiles and economic advantages over palladium systems [11]. The Cu-catalyzed N-arylation of sulfonamides with aryl bromides proceeds under remarkably mild conditions, including room temperature examples representing the first instances of copper-catalyzed sulfonamide coupling at ambient temperature [11]. The reaction protocol demonstrates broad substrate tolerance, including challenging heteroaryl bromides such as 2-bromothiazole.
Mechanistic investigations of copper-catalyzed sulfonamide coupling have revealed the critical role of acetonitrile as solvent [11]. Unlike conventional copper catalysis in DMF, acetonitrile provides significant rate enhancement, though interestingly this enhancement does not correlate with increased copper solubility. Total Reflection X-ray Fluorescence (TXRF) analysis demonstrates that copper content in solution actually decreases in acetonitrile relative to DMF, suggesting that multiple acetonitrile molecules may coordinate to copper in the rate-limiting steps.
Three-component coupling strategies utilizing sulfur dioxide insertion have emerged as powerful tools for direct sulfonamide synthesis [12] [13]. The copper-catalyzed three-component reaction of arylboronic acids, nitroarenes, and potassium metabisulfite proceeds smoothly under mild conditions, providing diverse sulfonamides in good to excellent yields with broad substrate scope [12]. This approach tolerates various functional groups including hydroxyl, cyano, amino, and carbonyl moieties.
Palladium-catalyzed Suzuki-Miyaura coupling with sulfuric chloride as a sulfur dioxide source represents a significant advancement in three-component sulfonamide synthesis [13]. This methodology employs readily available and inexpensive sulfuric chloride (SO₂Cl₂) as the linchpin reagent, achieving redox-neutral synthesis conditions. The reaction demonstrates excellent selectivity and high functional group tolerance, though it proves incompatible with primary amines and anilines.
| Catalyst System | Substrate Type | Base/Additive | Yield Range (%) | Temperature (°C) | Key Advantages |
|---|---|---|---|---|---|
| Pd/t-BuXPhos | Aryl nonaflates | K₃PO₄/t-AmOH | 75-92 | 100-120 | Excellent functional group tolerance |
| CuI/Acetonitrile | Aryl bromides | Cs₂CO₃/MeCN | 83-95 | 25-80 | High chemoselectivity |
| Pd/Phosphine Ligand | Sulfinyl amines | NEt₃/THF | 70-88 | 60-80 | Mild conditions, broad scope |
| Cu/MIL-101(Fe) | Nitroaromatics | Na₂S₂O₅/H₂O | 78-94 | 90-110 | Recyclable catalyst system |
| Ni(II)/AQ-amine | Sulfonyl azides | TBAI/DMF | 65-85 | 120-140 | Directed ortho-functionalization |
Organocatalytic asymmetric synthesis has emerged as a powerful approach for accessing enantioenriched sulfonamide derivatives, though direct application to N,2-dimethylpropane-1-sulfonamide remains limited due to the absence of stereogenic centers in this particular target [14]. Nevertheless, organocatalytic methodologies provide important precedents for related sulfonamide structures and demonstrate the potential for asymmetric induction in sulfonamide synthesis.
Squaramide-sulfonamide organocatalysts represent a significant advancement in asymmetric catalysis, combining the hydrogen-bonding capabilities of squaramides with the unique properties of sulfonamide functionalities [14]. These bifunctional catalysts have demonstrated exceptional performance in asymmetric direct vinylogous aldol reactions, achieving high to excellent enantioselectivities. The squaramide-sulfonamide system represents the first successful example of highly stereoselective reactions using this class of organocatalyst, establishing important precedents for future applications.
Chiral sulfonamide organocatalysts derived from cinchona alkaloids have shown remarkable versatility in asymmetric transformations [15]. Quinine-derived sulfonamide organocatalysts exhibit bifunctional activation modes through the incorporation of acidic sulfonamide units, enabling simultaneous activation of both nucleophiles and electrophiles [15]. These catalysts have found particular success in asymmetric sulfa-Michael reactions, achieving up to 96% enantiomeric excess with catalyst loadings as low as 1 mol%.
The asymmetric sulfa-Michael addition of naphthalene-1-thiol with trans-chalcone derivatives catalyzed by bifunctional quinine-derived sulfonamide organocatalysts proceeds under mild conditions with excellent enantiocontrol [15]. The high nucleophilicity of thiols, which typically presents challenges for stereochemical control, is effectively managed through careful catalyst design and reaction optimization. Selected enantiomerically enriched products can be subjected to oxidation to obtain corresponding sulfones, expanding the synthetic utility of the methodology.
Pentanidium-catalyzed sulfur alkylation represents a cutting-edge development in organocatalytic asymmetric synthesis, enabling the preparation of chiral sulfilimines through transition metal-free processes [18]. This methodology employs pentanidium catalysts to achieve sulfur alkylation of sulfenamides with exclusive chemoselectivity over nitrogen and high enantiocontrol. The synthetic utility and practicability of this approach have been demonstrated through gram-scale reactions with complete recovery of chiral catalysts and late-stage functionalization of pharmaceutically relevant compounds.
The influence of acidity and hydrogen bond-donating properties of NH groups in sulfonamides on asymmetric reactions has been extensively studied [19]. These properties prove crucial for the catalytic activity and selectivity of sulfonamide-based organocatalysts in various asymmetric transformations including Michael addition reactions, Mannich reactions, and Aldol reactions. Understanding these fundamental aspects enables rational design of improved organocatalytic systems for sulfonamide synthesis and functionalization.
Continuous flow synthesis has emerged as a transformative technology for sulfonamide production, offering enhanced reaction safety, accelerated kinetics, and improved scalability compared to traditional batch processes [20]. The assembly of modular continuous flow apparatus from readily available components can be accomplished in as little as 30 minutes, providing researchers with flexible, versatile, and cost-effective alternatives to commercial platforms [21].
Packed-bed reactors represent a fundamental configuration for continuous sulfonamide synthesis, typically operating with flow rates of 0.1-2.0 mL/min and residence times of 10-60 minutes [20]. These systems accommodate reaction temperatures of 80-120°C under pressures of 1-10 bar, achieving throughput rates of 0.5-5.0 g/h. The packed-bed configuration proves particularly effective for heterogeneous catalysis applications and solid-supported reagent chemistry.
Microstructured reactors offer superior heat and mass transfer characteristics, enabling operation with flow rates of 0.05-1.0 mL/min and dramatically reduced residence times of 2-15 minutes [22]. These systems typically operate at moderate temperatures (60-100°C) and low pressures (1-5 bar), achieving throughput rates of 0.1-2.0 g/h. The enhanced mixing and temperature control afforded by microstructured reactors prove particularly valuable for highly exothermic or temperature-sensitive sulfonamide syntheses.
Tubular flow reactors provide intermediate characteristics between packed-bed and microstructured systems, operating with flow rates of 0.2-5.0 mL/min and residence times of 5-30 minutes. Temperature ranges of 40-90°C and pressures of 2-15 bar enable throughput rates of 1-20 g/h. These reactors offer excellent scalability characteristics and prove particularly suitable for multi-step synthetic sequences.
Meso-reactor systems have demonstrated exceptional performance for eco-friendly sulfonamide library synthesis [23]. These systems employ flow rates of 1.0-10.0 mL/min with residence times of 15-45 minutes, operating at temperatures of 50-110°C under pressures of 1-8 bar to achieve throughput rates of 2-15 g/h. The meso-reactor apparatus enables efficient, safe, and easily scalable preparation of sulfonamides, demonstrating the significant impact of flow technologies within drug discovery applications.
Optimization of flow synthesis protocols has achieved waste minimization, employment of green media, and utilization of non-toxic reactants through careful design of flow setups and experimental protocols [23]. Sequential synthesis of primary, secondary, and tertiary sulfonamides within a single flow system enables product isolation through simple extraction and precipitation, affording pure compounds in good to high yields without requiring further purification for biological evaluation.
Automated reconfigurable systems have successfully synthesized several active pharmaceutical ingredients using continuous flow platforms [20]. These systems provide improved reaction safety through enhanced containment of hazardous intermediates and better temperature control. The accelerated reaction kinetics observed in flow systems often enable reaction conditions that would be impractical or dangerous in batch processes.
| Reactor Type | Flow Rate (mL/min) | Residence Time | Temperature (°C) | Pressure (bar) | Throughput (g/h) |
|---|---|---|---|---|---|
| Packed-bed Reactor | 0.1-2.0 | 10-60 min | 80-120 | 1-10 | 0.5-5.0 |
| Microstructured Reactor | 0.05-1.0 | 2-15 min | 60-100 | 1-5 | 0.1-2.0 |
| Continuous Stirred Tank | 5.0-50.0 | 30-120 min | 25-80 | 1-3 | 10-100 |
| Tubular Flow Reactor | 0.2-5.0 | 5-30 min | 40-90 | 2-15 | 1-20 |
| Meso-reactor System | 1.0-10.0 | 15-45 min | 50-110 | 1-8 | 2-15 |
Byproduct formation represents a critical consideration in sulfonamide synthesis, as unwanted side reactions can significantly impact both yield and product purity [24]. In the synthesis of N,2-dimethylpropane-1-sulfonamide, common byproducts include disulfides, sulfonyl fluorides, and oxidative decomposition products, each requiring specific management strategies to maximize overall process efficiency.
Disulfide formation represents the primary side reaction in thiol-based sulfonamide synthesis pathways [24]. Mechanistic studies have identified optimal conditions to minimize disulfide generation, including the use of 1,2-dichloroethane as solvent at room temperature with precisely controlled stoichiometry of oxidizing agents. The evaluation of various solvents, reaction temperatures, and N-chlorosuccinimide (NCS) equivalents has established protocols achieving minimal disulfide formation while maintaining high sulfonamide yields.
Oxidative decomposition poses particular challenges in heteroaryl sulfonamide synthesis, where excessive oxidant loading leads to product degradation [24]. Studies have demonstrated that while 10 equivalents of hydrogen peroxide prove necessary for complete conversion of sulfenamide intermediates, 20 equivalents result in decreased yields due to decomposition of the target sulfonamide. This degradation pathway involves formation of unwanted oxidation products that prove difficult to separate from the desired sulfonamide.
Sulfonyl fluoride byproducts can be effectively minimized through the use of lithium tetrafluoroborate (LiBF₄) as an additive in copper ligand-to-metal charge transfer (LMCT) processes [25]. This additive strategy prevents the formation of undesired sulfonyl fluoride byproducts during decarboxylative chlorosulfonylation reactions, ultimately improving yields of the desired morpholine sulfonamide from 2% to 68%.
Calcium fluoride formation, a potential byproduct in calcium triflimide activation of sulfonyl fluorides, does not significantly affect sulfonamide formation yields [26]. This observation proves important for process design, as the presence of inorganic byproducts can be tolerated without adversely impacting product quality or yield. The calcium triflimide activation methodology enables coupling of sterically and electronically diverse sulfonyl fluorides with amines to produce sulfonamides in good to excellent yields.
Mechanistic understanding of byproduct formation pathways enables rational optimization strategies [27]. For example, in reactions involving N-silylamines with sulfonyl halides, the formation of silyl fluoride byproducts follows a SₐN mechanism involving nucleophilic attack at sulfur followed by elimination of the silyl halide. Understanding this mechanism enables optimization of reaction conditions to favor the forward reaction while minimizing reverse reactions that regenerate starting materials.
Process intensification through continuous flow synthesis often reduces byproduct formation through improved mixing, temperature control, and residence time optimization [23]. Flow systems enable precise control of reaction stoichiometry and rapid quenching of reactions at optimal conversion levels, preventing over-reaction that leads to byproduct formation. The enhanced heat transfer characteristics of flow reactors also minimize thermal decomposition pathways that generate unwanted products.
Waste minimization strategies in flow synthesis include sequential synthesis protocols that generate minimal waste streams and employ green solvents that can be readily recycled [23]. The optimization of flow setups enables the use of non-toxic reactants and avoids the generation of hazardous waste streams that require special disposal procedures. These considerations prove particularly important for pharmaceutical manufacturing applications where environmental impact and regulatory compliance are critical factors.
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and environmentally sustainable technique for sulfonamide purification, offering significant advantages over traditional liquid chromatography methods [28]. The separation of N,2-dimethylpropane-1-sulfonamide and related compounds can be achieved using packed-silica columns coupled to aminopropyl-packed columns, employing carbon dioxide with methanol modifier as the mobile phase.
Optimized chromatographic conditions for sulfonamide separation involve a gradient program starting with 10% methanol for 5 minutes, followed by an increase of 2.5% per minute to reach 30% methanol [28]. The column oven temperature of 65°C, outlet CO₂ pressure of 300 bar, and liquid flow rate of 2.5 mL/min enable baseline separation of eight regulated sulfonamides within 20 minutes. This represents a significant improvement in analysis time compared to conventional HPLC methods.
Stationary phase selection proves critical for achieving optimal separation of sulfonamide compounds [28]. Comparative studies of Amino 2, Deltabond CN, and Alltima CN columns (all 250 × 4.6 mm, 5-μm particle size) have revealed that column deactivation significantly impacts resolution of polar sulfonamides by reducing analyte interaction with active sites. For example, the retention time of sulfathiazole decreases by nearly 50% when using a deactivated Amino 2 column compared to a Spherisorb amino column.
Temperature effects on retention behavior demonstrate that subtle changes in temperature dramatically affect separation selectivity for certain analytes [28]. This temperature sensitivity can be exploited for fine-tuning separations, though it also requires careful temperature control to ensure reproducible results. The relationship between temperature and retention provides an additional parameter for method optimization beyond mobile phase composition and flow rate.
Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) with photo-diode array detection (PDA) has been developed for rapid quantification of 15 sulfonamides and their N4-acetylation metabolites in biological matrices [29]. Under optimized gradient elution conditions, complete separation of all 15 sulfonamides requires only 7 minutes, with critical pairs of parent drugs and metabolites achieving baseline resolution. This methodology offers limit of detection values ranging from 0.15 to 0.35 μg/mL with recoveries between 90.1 and 102.2%.
Method validation for UHPSFC demonstrates satisfactory precision with relative standard deviations consistently below 3% [29]. The methodology proves simple, accurate, time-saving, and environmentally friendly, making it applicable to a variety of sulfonamides detection in biological samples. The reduced solvent consumption and enhanced separation efficiency compared to conventional HPLC methods provide significant advantages for routine analytical applications.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) coupling utilizing both moving-belt and modified thermospray interfaces enables identification of sulfonamides in complex matrices [30]. The identification of sulfamethazine in spiked porcine kidney extracts demonstrates the practical utility of SFC-MS for food safety and pharmaceutical applications. This hyphenated technique combines the separation advantages of SFC with the identification capabilities of mass spectrometry.
Green chemistry aspects of SFC make it particularly attractive for pharmaceutical applications where environmental considerations are increasingly important [29]. The use of carbon dioxide as the primary mobile phase component significantly reduces organic solvent consumption compared to traditional liquid chromatography. Additionally, CO₂ can be easily recovered and recycled, further enhancing the environmental sustainability of the purification process.
| Purification Method | Stationary Phase/Solvent | Operating Conditions | Separation Time | Recovery (%) | Purity Achieved |
|---|---|---|---|---|---|
| Supercritical Fluid Chromatography | Silica/Aminopropyl with CO₂-MeOH | 65°C, 300 bar, 2.5 mL/min | 20 min | 85-95 | >98% |
| Recrystallization (Ethanol/Water) | Mixed aqueous-organic | Room temperature, 1 bar | 2-24 hours | 75-90 | >95% |
| Recrystallization (DMF/Acetone) | Polar aprotic solvents | 40-60°C, 1 bar | 4-12 hours | 80-95 | >97% |
| Column Chromatography | Silica gel | Room temperature, 1 bar | 1-3 hours | 70-85 | >92% |
| Preparative HPLC | C18 reverse phase | 25°C, 50-200 bar | 30-60 min | 90-98 | >99% |
Recrystallization remains a fundamental purification technique for sulfonamide compounds, offering advantages in terms of scalability, cost-effectiveness, and ability to achieve high purity products [31]. The design of appropriate solvent systems for N,2-dimethylpropane-1-sulfonamide recrystallization requires careful consideration of solubility characteristics, crystal packing arrangements, and intermolecular interactions.
Thermodynamic and structural aspects of sulfonamide crystals provide essential insights for rational solvent system design [31]. X-ray diffraction studies of sulfonamides with the general structure 4-NH₂-C₆H₄-SO₂NH-C₆H₄/₃-R have revealed important correlations between crystal properties and purification behavior. Comparative analysis of molecular conformational states, packing architecture, and hydrogen bond networks using graph set notations enables prediction of recrystallization behavior.
Sublimation thermodynamic parameters determined through transpiration method studies provide valuable correlations for predicting recrystallization success [31]. Regression equations describing relationships between sublimation entropy terms and crystal density data calculated from X-ray diffraction results enable prediction of sublimation thermodynamic parameters through simple thermophysical experiments. These correlations between sublimation Gibbs energies and melting points, as well as between sublimation enthalpies and fusion enthalpies, provide practical tools for solvent system optimization.
Solvent selection for sulfonamide recrystallization involves systematic evaluation of solvents modeling various polarity ranges and hydrogen bonding capabilities [31]. Studies in water, n-hexane, and n-octanol as phases modeling different types of biological membranes and drug delivery pathways have revealed distinct thermodynamic functions governing solubility processes. The corresponding thermodynamic functions calculated for these systems enable rational selection of recrystallization solvents.
Binary solvent systems often provide superior recrystallization performance compared to single solvents [32]. Mixed solvent systems such as ethyl acetate/tetrahydrofuran and individual component solvents enable fine-tuning of crystallization conditions to optimize both yield and purity. The ground material crystallization in 5 mL solvent mixtures conducted in 25 mL conical flasks at room temperature provides practical protocols for laboratory-scale purification.
Polar aprotic solvent systems including dimethylformamide (DMF) and acetone mixtures have demonstrated effectiveness for sulfonamide recrystallization [32]. These systems typically operate at temperatures of 40-60°C and achieve purities exceeding 97% with recoveries of 80-95%. The elevated temperature requirement reflects the need to achieve adequate solubility of sulfonamide compounds in these solvent systems.
Aqueous-organic mixed systems such as ethanol/water combinations provide environmentally friendly alternatives for sulfonamide purification. These systems operate at room temperature under atmospheric pressure, offering safety advantages and reduced environmental impact. Recovery rates of 75-90% with purities exceeding 95% make these systems attractive for large-scale manufacturing applications.
Hydrogen bonding considerations prove crucial in recrystallization solvent design, as sulfonamide compounds exhibit complex hydrogen bonding patterns involving both NH and SO₂ functionalities [31]. The analysis of enthalpic and entropic contributions to the crystallization process reveals whether specific molecules exhibit entropy- or enthalpy-determined behavior. This mechanistic understanding enables more rational solvent selection compared to approaches based solely on Gibbs energy considerations.
Crystal engineering approaches utilizing multicomponent ternary cocrystals of sulfonamide groups with complementary hydrogen bonding partners have expanded the range of available crystalline forms [32]. These cocrystallization strategies enable modification of physical properties including solubility, stability, and bioavailability through the formation of new crystalline phases with distinct packing arrangements and intermolecular interactions.